8-(1-Hydroxyethyl)etodolac is a hydroxylated metabolite of etodolac, a non-steroidal anti-inflammatory drug (NSAID) [, ]. It is primarily studied in the context of etodolac metabolism and biotransformation within the human body []. 8-(1-Hydroxyethyl)etodolac is one of several metabolites identified in the urine of individuals who have taken etodolac [].
8-(1-Hydroxyethyl)etodolac is classified as a non-steroidal anti-inflammatory drug, similar to its parent compound, etodolac. It is recognized in the chemical databases with identifiers such as the CAS number 101901-08-0 and has the molecular formula . The compound is synthesized through modifications of etodolac or its precursors, often involving hydroxylation processes.
The synthesis of 8-(1-Hydroxyethyl)etodolac typically involves the hydroxylation of etodolac at the 8-position. Various methods have been explored, including:
The molecular structure of 8-(1-Hydroxyethyl)etodolac features a complex arrangement that includes:
8-(1-Hydroxyethyl)etodolac can undergo various chemical reactions:
These reactions are critical for understanding both the drug's metabolism and potential interactions with other compounds.
The mechanism of action of 8-(1-Hydroxyethyl)etodolac is primarily through inhibition of cyclooxygenase enzymes (COX-1 and COX-2), leading to decreased synthesis of prostaglandins involved in inflammation and pain signaling:
The physical and chemical properties of 8-(1-Hydroxyethyl)etodolac include:
These properties are essential for formulation development and therapeutic applications.
8-(1-Hydroxyethyl)etodolac has several scientific applications:
8-(1-Hydroxyethyl)etodolac (systematic name: 2-(1-ethyl-8-(1-hydroxyethyl)-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid) is a monohydroxylated phase I metabolite of the nonsteroidal anti-inflammatory drug etodolac (1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetic acid). This metabolite features a chiral secondary alcohol moiety introduced at the 8-ethyl group of the parent molecule, resulting in a pair of diastereomers [3] [10]. The structural confirmation was achieved through advanced spectroscopic techniques, including electrospray ionization mass spectrometry (ESI-MS) and comprehensive nuclear magnetic resonance (NMR) analyses (¹H and ¹³C) [4]. The mass spectrum displays a molecular ion at m/z 304 [M+H]⁺, consistent with the addition of an oxygen atom to the etodolac structure (C₁₇H₂₁NO₄) [6]. NMR characterization reveals distinct chemical shifts for the hydroxyethyl group protons (approximately δ 3.85 ppm for the methine proton and δ 1.45 ppm for the methyl group in CDCl₃), differentiating it from other positional isomers like 6-hydroxyetodolac or 7-hydroxyetodolac [4].
Table 1: Etodolac Metabolite Profile in Human Urine
Metabolite | Excretion (% of Dose) | Identification Method |
---|---|---|
Etodolac glucuronide | ~20% | HPLC, NMR |
7-Hydroxyetodolac glucuronide | ~15% | Microbial biosynthesis, MS/NMR |
8-(1-Hydroxyethyl)etodolac | ~12% | MS, ¹H/¹³C NMR |
6-Hydroxyetodolac conjugates | ~10% | Synthetic reference, HPLC |
4-Ureidoetodolac | <5% | Synthetic reference, MS |
Data compiled from human studies after 0-24h urine collection [3] [6]
The formation of 8-(1-hydroxyethyl)etodolac is primarily mediated by hepatic cytochrome P450 (CYP) enzymes, with CYP2C9 identified as the major isoform responsible for the stereoselective oxidation at the 8-ethyl group [3] [7]. In vitro studies using human liver microsomes demonstrate that this metabolism exhibits marked enantioselectivity, with the R-enantiomer of etodolac being preferentially metabolized over the S-enantiomer [5] [9]. The biotransformation proceeds via an aldehyde intermediate, which undergoes rapid reduction to the stable hydroxyethyl derivative by cytosolic dehydrogenases [3]. This metabolic pathway is conserved across mammalian species, though interspecies variability exists in the relative abundance of this metabolite: it represents ~12% of urinary radioactivity in humans but is less prominent in rats [3] [8]. Notably, microbial transformation systems have been employed to biosynthesize gram quantities of 8-(1-hydroxyethyl)etodolac for structural characterization, confirming its identity with the human metabolite [3]. The metabolite exists as diastereomers due to the newly created chiral center, though their individual pharmacological profiles remain uncharacterized [10].
Following oral administration of ¹⁴C-etodolac to humans, 8-(1-hydroxyethyl)etodolac is detected in systemic circulation but predominantly appears in urine as conjugated derivatives [3]. Peak serum concentrations of free (unconjugated) 8-(1-hydroxyethyl)etodolac occur approximately 4-6 hours post-dose, lagging behind the parent drug's Tₘₐₓ of 1-2 hours [3] [7]. Renal excretion is the primary elimination route, with this metabolite accounting for approximately 12% of the 0-24 hour urinary radioactivity, predominantly as glucuronide conjugates [3]. The elimination half-life of the conjugated metabolite aligns with etodolac's plasma half-life (6-8 hours), indicating formation-rate-limited kinetics [7]. Fecal excretion is minor (<2% of dose), consistent with the hydrophilic nature of the glucuronidated metabolite limiting biliary elimination [3]. Protein binding studies reveal that unlike etodolac (>99% albumin-bound), 8-(1-hydroxyethyl)etodolac shows reduced plasma protein affinity, potentially influencing its distribution into synovial fluid and other tissues [7].
Accurate quantification of 8-(1-hydroxyethyl)etodolac in biological matrices requires sophisticated chromatographic techniques due to its structural similarity to other hydroxylated metabolites:
Table 2: Analytical Performance for 8-(1-Hydroxyethyl)etodolac Detection
Method | Matrix | Resolution Achieved | Detection Limit |
---|---|---|---|
RP-HPLC-UV (254 nm) | Human urine | Partial separation from 6/7-OH | 500 ng/mL |
Chiral AGP-HPLC | Plasma/urine | Diastereomer resolution | 100 ng/mL |
LC-ESI-MS/MS (QqQ) | Serum | Co-eluting isomers resolved by MRM | 5 ng/mL |
UPLC-QToF-MS | Plasma | Accurate mass (±2 ppm) | 1 ng/mL |
AGP = α1-acid glycoprotein; MRM = multiple reaction monitoring [4] [5] [2]
Though initially considered a minor inactive metabolite, emerging evidence suggests 8-(1-hydroxyethyl)etodolac may contribute to etodolac's pharmacological effects. In vitro studies indicate weak inhibition of prostaglandin synthesis in chondrocyte cells, albeit with potency significantly lower (≥10-fold) than the parent drug [1]. However, its potential role in etodolac's renal effects warrants investigation, as hydroxyethyl metabolites of other NSAIDs associate with tubular toxicity. Crucially, this metabolite causes analytical interference in clinical chemistry: its phenolic structure triggers false-positive urinary bilirubin tests in patients receiving etodolac, complicating liver function monitoring [3]. From a drug development perspective, 8-(1-hydroxyethyl)etodolac serves as a reference standard for pharmacokinetic studies and regulatory submissions (designated as "Etodolac Metabolite M3" in some jurisdictions) [10]. Its formation kinetics provide insights into interindividual variability in etodolac response, particularly in carriers of CYP2C9 polymorphisms that may alter metabolite exposure [7] [9].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9